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molecular formula C5H7NO2S B103931 Methyl 3-isothiocyanatopropionate CAS No. 18967-35-6

Methyl 3-isothiocyanatopropionate

Cat. No. B103931
M. Wt: 145.18 g/mol
InChI Key: VLIJIUDWAKBKSO-UHFFFAOYSA-N
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Patent
US05401621

Procedure details

1,256 ml of triethylamine was added to a solution of 603.6 g of β-alaninemethylester sulfate in 1.5 liter of methyl alcohol under cooling with ice. 235 ml of carbon disulfide was added dropwise to the system at a temperature of 10° C. or lower. After the dropwise addition, the system was then stirred at a temperature of 10° C. or lower for 1 hour. 288 ml of ethyl chloroformate was added dropwise to the system at a temperature of 5° C. or lower. The system was then stirred for 2 hours. After the reaction, the reaction solution was then subjected to separation with ethyl acetate and water. The ethyl acetate phase thus extracted was dried with magnesium sulfate, and then filtered off. Ethyl acetate was then distilled off from the system under reduced pressure to obtain 389.1 g (yield: 89.3%) of the desired substance in the form of oil.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
603.6 g
Type
reactant
Reaction Step One
Quantity
1.5 L
Type
solvent
Reaction Step One
Quantity
235 mL
Type
reactant
Reaction Step Two
Quantity
288 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C([N:3]([CH2:6][CH3:7])[CH2:4]C)C.S([O-])([O-])(=O)=O.C(=S)=[S:14].Cl[C:17]([O:19][CH2:20]C)=[O:18]>CO>[CH3:20][O:19][C:17]([CH2:7][CH2:6][N:3]=[C:4]=[S:14])=[O:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
603.6 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-]
Name
Quantity
1.5 L
Type
solvent
Smiles
CO
Step Two
Name
Quantity
235 mL
Type
reactant
Smiles
C(=S)=S
Step Three
Name
Quantity
288 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
10 °C
Stirring
Type
CUSTOM
Details
the system was then stirred at a temperature of 10° C. or lower for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under cooling with ice
ADDITION
Type
ADDITION
Details
After the dropwise addition
STIRRING
Type
STIRRING
Details
The system was then stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction solution was then subjected to separation with ethyl acetate and water
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate phase thus extracted
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered off
DISTILLATION
Type
DISTILLATION
Details
Ethyl acetate was then distilled off from the system under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain 389.1 g (yield: 89.3%) of the desired substance in the form of oil

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
COC(=O)CCN=C=S
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 89.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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